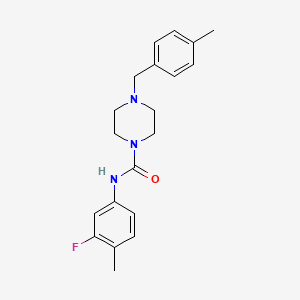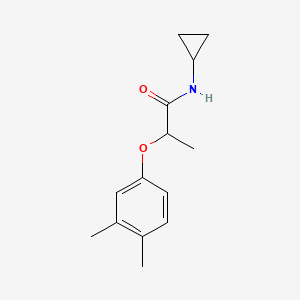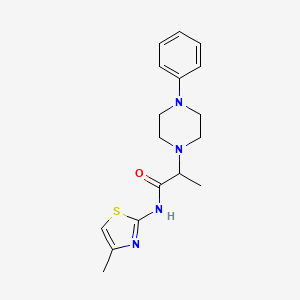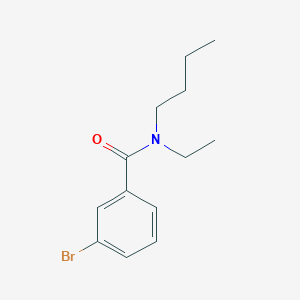
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
説明
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as BRQ, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BRQ belongs to the class of isoquinoline derivatives, which have been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
作用機序
The mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the activation of the caspase pathway. Caspases are a family of proteases that play a crucial role in apoptosis. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately leading to programmed cell death.
Biochemical and Physiological Effects
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess antioxidant properties. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can scavenge free radicals and protect cells from oxidative stress. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline to better understand its therapeutic potential. Additionally, research could focus on the development of formulations that improve the solubility and bioavailability of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline for in vivo applications. Finally, research could explore the potential of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline as a lead compound for the development of novel anticancer drugs.
科学的研究の応用
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. One of the most significant applications of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is in the treatment of cancer. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
In addition to its antitumor activity, 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to possess antibacterial and antifungal properties. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to disrupt the cell membrane of these microorganisms, leading to their death.
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-13-5-6-15(18)14(9-13)16(20)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCDAUPLIDCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4653423.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)
![6-bromo-2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4653444.png)




![5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4653463.png)
![3-isobutyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4653481.png)
![2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B4653502.png)
